Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate
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Overview
Description
Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a carboxylate group and a fluorobenzyl ether moiety, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.
Attachment of the Fluorobenzyl Ether Moiety: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate involves its interaction with specific molecular targets. The fluorobenzyl ether moiety may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the fluorobenzyl group but differs in the core structure.
4-Methoxyphenethylamine: Contains a phenyl group with a different substituent pattern.
Uniqueness
Methyl (5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-L-prolinate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H20FNO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H20FNO3/c1-23-19(22)18-11-10-17(21-18)13-6-8-15(9-7-13)24-12-14-4-2-3-5-16(14)20/h2-9,17-18,21H,10-12H2,1H3/t17-,18+/m1/s1 |
InChI Key |
KGOQBAFPBKDQNS-MSOLQXFVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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